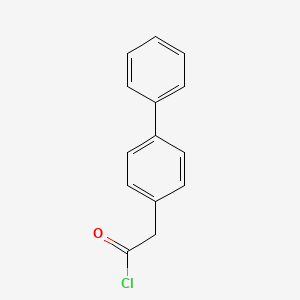
Cloruro de 2-(Bifenil-4-IL)acetilo
Descripción general
Descripción
2-(Biphenyl-4-YL)acetyl chloride: is an organic compound with the molecular formula C14H11ClO . It is a derivative of biphenyl, where an acetyl chloride group is attached to the fourth position of one of the phenyl rings. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Chemistry:
2-(Biphenyl-4-YL)acetyl chloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Biology and Medicine:
In medicinal chemistry, 2-(Biphenyl-4-YL)acetyl chloride is used to synthesize biologically active compounds, including potential drug candidates. It is involved in the preparation of anti-inflammatory agents, antimicrobial agents, and other therapeutic compounds.
Industry:
The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties. It is also used in the synthesis of intermediates for dyes and pigments.
Mecanismo De Acción
Target of Action
It’s worth noting that biphenyl derivatives, which include 2-(biphenyl-4-yl)acetyl chloride, are known to interact with a variety of biological targets due to their structural versatility .
Mode of Action
Biphenyl compounds typically undergo electrophilic substitution reactions similar to benzene . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Biphenyl derivatives have been found to interact with various biochemical pathways, depending on their specific functional groups .
Result of Action
Biphenyl derivatives are known to exhibit a wide range of biological activities, depending on their specific structures and functional groups .
Análisis Bioquímico
Biochemical Properties
It is known that compounds with similar structures can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation
Molecular Mechanism
It is known that benzylic halides can typically react via an SN1 or SN2 pathway, depending on the degree of substitution at the benzylic position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Friedel-Crafts Acylation: One common method for preparing 2-(Biphenyl-4-YL)acetyl chloride involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and yield.
-
Oxalyl Chloride Method: Another method involves the reaction of biphenyl with oxalyl chloride (ClCO)2 in the presence of a catalyst like aluminum chloride (AlCl3) and a solvent such as dichloromethane (DCM). This method can produce high yields of the desired product.
Industrial Production Methods:
Industrial production of 2-(Biphenyl-4-YL)acetyl chloride often involves large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
-
Substitution Reactions: 2-(Biphenyl-4-YL)acetyl chloride can undergo nucleophilic substitution reactions, where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols. These reactions are typically carried out in the presence of a base like triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.
-
Reduction Reactions: The compound can be reduced to 2-(Biphenyl-4-YL)ethanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Oxidation Reactions: Oxidation of 2-(Biphenyl-4-YL)acetyl chloride can yield 2-(Biphenyl-4-YL)acetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Triethylamine (TEA), pyridine, various nucleophiles (amines, alcohols, thiols).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Reduction: 2-(Biphenyl-4-YL)ethanol.
Oxidation: 2-(Biphenyl-4-YL)acetic acid.
Comparación Con Compuestos Similares
Biphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetyl chloride group.
4-Biphenylmethanol: Similar structure but with a hydroxymethyl group instead of an acetyl chloride group.
4-Biphenylacetic acid: Similar structure but with an acetic acid group instead of an acetyl chloride group.
Uniqueness:
2-(Biphenyl-4-YL)acetyl chloride is unique due to its acetyl chloride functional group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis, allowing for the introduction of the biphenyl-4-ylacetyl moiety into a wide range of target molecules. Its versatility and reactivity distinguish it from other similar compounds.
Propiedades
IUPAC Name |
2-(4-phenylphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTMLSYLXGLSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
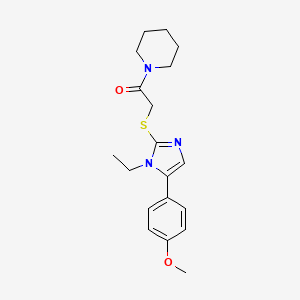
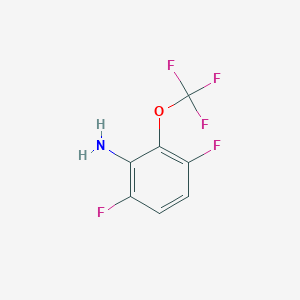
![5-isopropyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2415459.png)
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-fluorobenzenecarboxamide](/img/structure/B2415461.png)

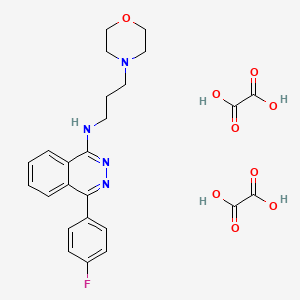

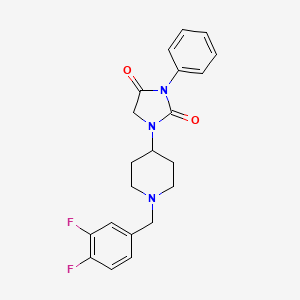
![N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide](/img/structure/B2415463.png)
![3-methyl-1-[4-(4-methylbenzenesulfonyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2415466.png)
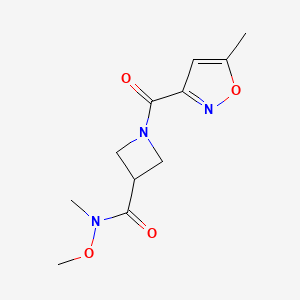

![3-(4-fluorophenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2415470.png)
![3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2415472.png)
